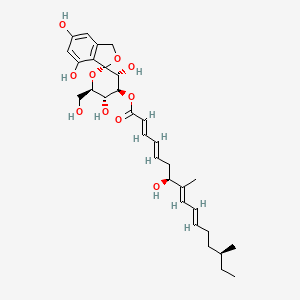

Papulacandin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Papulacandin D is a papulacandin that is papulacandin A in which the 6-O-acylgalactosyl group is replaced by a hydrogen. It is a carbohydrate-containing antibiotic from the deuteromycetous fungus Papularia sphaerosperma which shows potent antifungal activity against Candida albicans. It has a role as an antifungal agent and a metabolite. It is a papulacandin, a monosaccharide derivative and an organic heterotricyclic compound.

科学的研究の応用

Chemical Structure and Synthesis

The structure of papulacandin D is characterized by a spirocyclic diglycoside linked to fatty acids. The total synthesis of this compound has been achieved through various synthetic routes, with significant studies reporting successful methods that involve palladium-catalyzed cross-coupling reactions and enantioselective allylation reactions. The synthesis typically involves the formation of two main components: the spirocyclic C-arylglycopyranoside and the polyunsaturated fatty acid side chain .

Key Synthetic Routes

Antifungal Efficacy

This compound exhibits significant antifungal activity against several pathogenic fungi, including:

- Candida albicans

- Geotrichum lactis

- Saccharomyces cerevisiae

- Pneumocystis carinii

However, it is less effective against filamentous fungi and bacteria . The compound's mechanism involves blocking the synthesis of β-(1,3)-D-glucan, an essential component of fungal cell walls, thus compromising the structural integrity of the fungus .

Structure-Activity Relationship

Research indicates that modifications to the structure of this compound can influence its biological activity. For instance, derivatives with different acyl side chains have been synthesized and tested for their antifungal properties. Some derivatives showed enhanced activity compared to this compound itself .

Table: Structure-Activity Relationship of Papulacandin Derivatives

| Derivative | Modification | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | None | 1-2 µg/mL |

| Papulacandin B | More complex structure | 0.1 µg/mL |

| Palmitic acid variant | Extended side chain | Moderate activity |

| Linoleic acid variant | Unsaturated fatty acid | Moderate activity |

Case Study 1: In Vitro Activity Against Candida Species

In a study evaluating the antifungal efficacy of this compound and its derivatives against Candida albicans, it was found that while this compound had a MIC ranging from 1-2 µg/mL, its derivative papulacandin B exhibited significantly lower MIC values (0.1 µg/mL), indicating superior potency .

Case Study 2: Synthesis and Evaluation of Novel Analogues

A recent investigation focused on synthesizing novel analogues of this compound aimed at improving its efficacy. The study synthesized variants with altered fatty acid chains and assessed their biological activities. The results demonstrated that certain modifications led to improved inhibitory effects on glucan biosynthesis in fungal spheroplasts, suggesting potential pathways for developing more effective antifungal agents .

特性

分子式 |

C31H42O10 |

|---|---|

分子量 |

574.7 g/mol |

IUPAC名 |

[(3S,3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,7S,8E,10E,14S)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate |

InChI |

InChI=1S/C31H42O10/c1-4-19(2)11-7-5-8-12-20(3)23(34)13-9-6-10-14-26(36)40-29-28(37)25(17-32)41-31(30(29)38)27-21(18-39-31)15-22(33)16-24(27)35/h5-6,8-10,12,14-16,19,23,25,28-30,32-35,37-38H,4,7,11,13,17-18H2,1-3H3/b8-5+,9-6+,14-10+,20-12+/t19-,23-,25+,28+,29-,30+,31-/m0/s1 |

InChIキー |

XKSZJTQIZHUMGA-HPZFVNCBSA-N |

異性体SMILES |

CC[C@H](C)CC/C=C/C=C(\C)/[C@H](C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |

正規SMILES |

CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |

同義語 |

papulacandin A papulacandin C papulacandin D papulacandin E papulacandins |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。